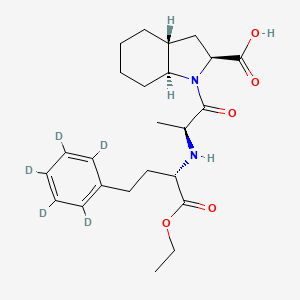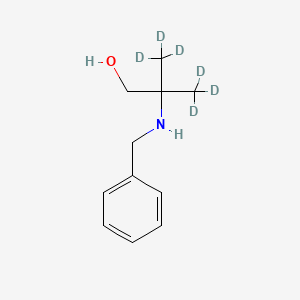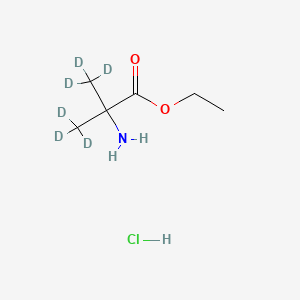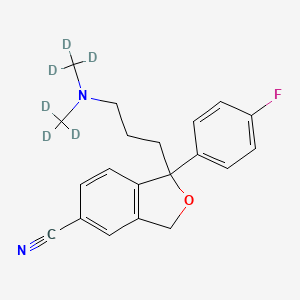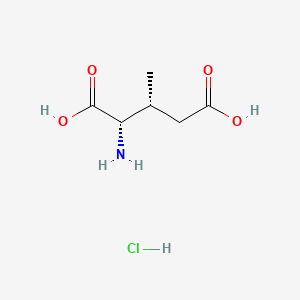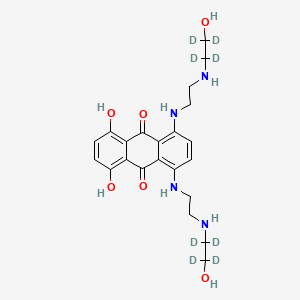
Mitoxantrone-d8
Descripción general
Descripción
Mitoxantrona-d8 (también conocido como Mitozantrone-d8 o NSC 301739-d8) es un variante isotópico estable de Mitoxantrona. La Mitoxantrona en sí es un fármaco de uso clínico con varias propiedades importantes:
Inhibidor de la Topoisomerasa II: La Mitoxantrona interfiere con la replicación y reparación del ADN al inhibir la topoisomerasa IIα, una enzima crucial para el desenrollamiento y resellado del ADN durante la división celular.
Inhibidor de la Proteína Quinasa C (PKC): También exhibe actividad inhibitoria de la PKC.
Aplicaciones Científicas De Investigación
Mitoxantrona-d8 encuentra aplicaciones en varios campos científicos:
Química: Como herramienta para estudiar el metabolismo y la farmacocinética de los fármacos.
Biología: Investigación de las respuestas celulares a los inhibidores de la topoisomerasa.
Medicina: Estudios clínicos relacionados con el tratamiento del cáncer.
Industria: Control de calidad y desarrollo de métodos en la investigación farmacéutica.
Mecanismo De Acción
La Mitoxantrona ejerce sus efectos mediante:
Intercalación del ADN: Se inserta entre los pares de bases del ADN, interrumpiendo la replicación y la transcripción del ADN.
Inhibición de la Topoisomerasa II: Al atrapar los complejos topoisomerasa II-ADN, evita la rotura y reparación de las cadenas de ADN.
Safety and Hazards
Direcciones Futuras
Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .
Análisis Bioquímico
Biochemical Properties
Mitoxantrone-d8, like its parent compound Mitoxantrone, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease α-globin precipitates and ameliorate anemia, splenomegaly, and ineffective erythropoiesis in a mouse model of β-thalassemia intermedia . It also inhibits the growth of K562 leukemia and K562-derived etoposide-resistant K/VP.5 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on acute myeloid leukemia, it was found that the drug’s effects varied over time, with some patients showing a response to treatment after several cycles .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on dogs with transitional cell carcinoma of the urinary bladder, it was found that the drug was effective at inducing remission more frequently than either drug as a single agent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized through a two-electron reduction pathway, with its main metabolic products being the naphthoquinoxaline metabolite and its oxidation products, the Mitoxantrone mono- and dicarboxylic derivatives .
Transport and Distribution
This compound is known to distribute into a deep tissue compartment from which it is slowly released, as evidenced by a prolonged plasma terminal phase half-life, an extremely large volume of distribution, and the relatively large amount retained in tissue at ∼35 days post-dose .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus due to its ability to intercalate into DNA . This allows it to exert its effects directly on the genetic material of the cell, leading to the observed cellular effects.
Análisis De Reacciones Químicas
Mitoxantrona-d8 probablemente experimenta reacciones similares a las de Mitoxantrona debido a su similitud estructural. Estas reacciones incluyen:
Reacciones Redox: La Mitoxantrona puede sufrir procesos de oxidación y reducción.
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica.
Reactivos Comunes: Reactivos como el peróxido de hidrógeno (para la oxidación) y la hidrazina (para la reducción) se utilizan a menudo.
Productos Principales: Los productos primarios dependen de las condiciones de reacción específicas y de los grupos funcionales involucrados.
Comparación Con Compuestos Similares
La singularidad de Mitoxantrona-d8 reside en su marcaje con deuterio. Los compuestos similares incluyen:
Mitoxantrona: El compuesto madre no deuterado.
Doxorrubicina: Otro fármaco anticancerígeno basado en la antracenodiona.
Métodos De Preparación
Mitoxantrona-d8 se puede sintetizar mediante la sustitución de deuterio en la estructura existente de Mitoxantrona. Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para su preparación no están fácilmente disponibles en la literatura. Se produce comúnmente utilizando precursores marcados y reactivos deuterados.
Propiedades
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662132 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189974-82-0 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



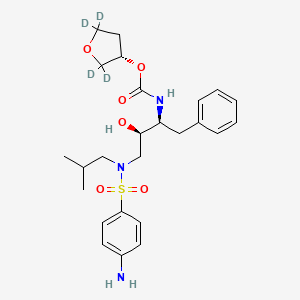

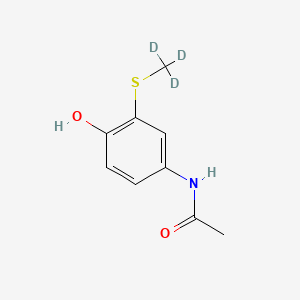
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)


